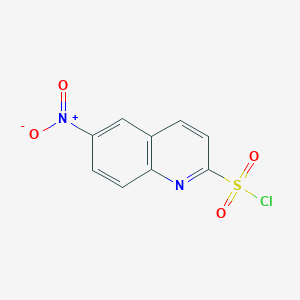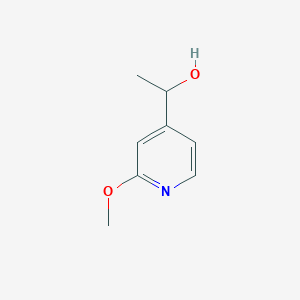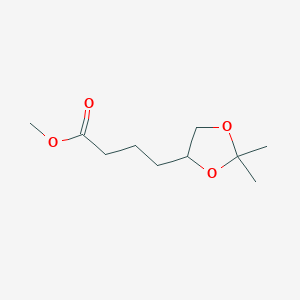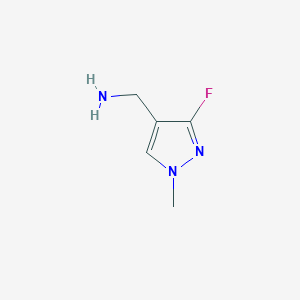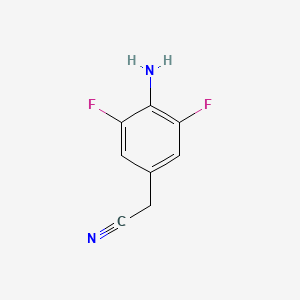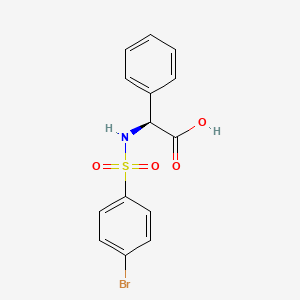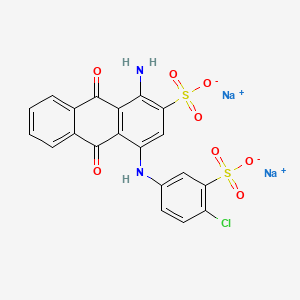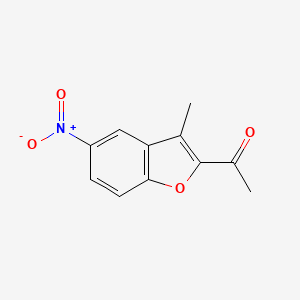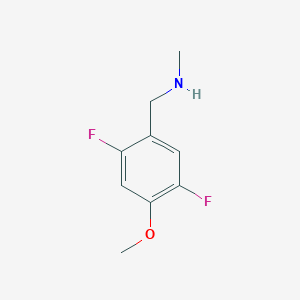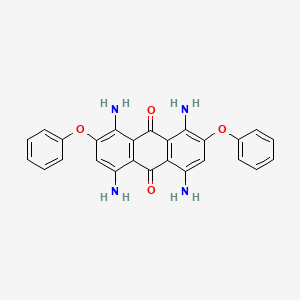
1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione is an anthraquinone derivative known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of amino and phenoxy groups attached to the anthracene-9,10-dione core, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Phenoxylation: The phenoxy groups are introduced at the 2 and 7 positions through etherification reactions using phenol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor desired reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and phenoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives.
科学的研究の応用
1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of advanced materials such as conductive polymers and dyes.
作用機序
The mechanism of action of 1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione involves:
Molecular Targets: The compound can interact with DNA, proteins, and other biomolecules.
Pathways: It may induce apoptosis in cancer cells by intercalating with DNA and disrupting cellular processes.
類似化合物との比較
Similar Compounds
1,4,5,8-Tetraamino-2,7-dihydroxyanthracene-9,10-dione: Similar structure but with hydroxyl groups instead of phenoxy groups.
1,4,5,8-Tetraamino-2,7-dimethoxyanthracene-9,10-dione: Similar structure but with methoxy groups instead of phenoxy groups.
特性
CAS番号 |
88600-56-0 |
|---|---|
分子式 |
C26H20N4O4 |
分子量 |
452.5 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2,7-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H20N4O4/c27-15-11-17(33-13-7-3-1-4-8-13)23(29)21-19(15)25(31)20-16(28)12-18(24(30)22(20)26(21)32)34-14-9-5-2-6-10-14/h1-12H,27-30H2 |
InChIキー |
RKTOZJRZKCANSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


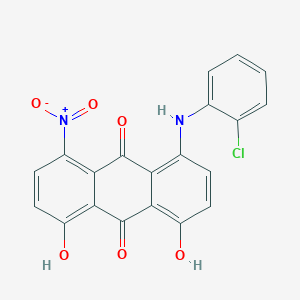
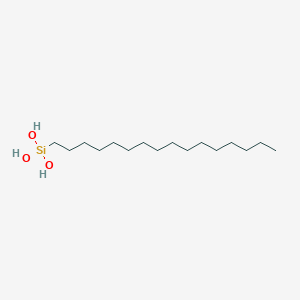
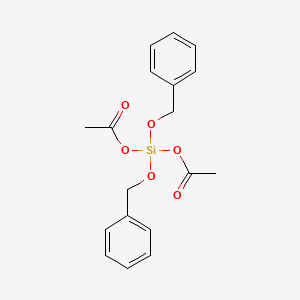
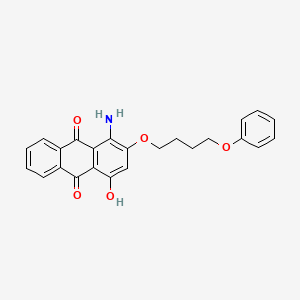
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
